Calenduladiol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of calenduladiol typically involves the extraction of triterpenoids from Calendula officinalis flowers. Various extraction methods such as homogenizer-assisted extraction, maceration, Soxhlet extraction, and ultrasound-assisted extraction are employed, with methanol being a common solvent . The extracted compounds are then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Calendula officinalis using optimized extraction methods to maximize yield. The process includes drying the plant material, followed by solvent extraction and purification through column chromatography .

化学反応の分析

Types of Reactions: Calenduladiol undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into its oxidized derivatives, such as 30-oxo-calenduladiol.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure, enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: 30-oxo-calenduladiol.

Reduction: Various reduced forms of this compound with modified functional groups.

Substitution: Derivatives with new functional groups enhancing biological activity.

科学的研究の応用

Anti-Inflammatory Properties

Calenduladiol exhibits significant anti-inflammatory effects, making it valuable in treating conditions such as dermatitis and other inflammatory skin disorders. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study:

A clinical trial investigated the efficacy of a this compound-based topical formulation in patients with contact dermatitis. The results indicated a marked reduction in erythema and pruritus compared to a placebo group, highlighting its potential as an effective treatment option for inflammatory skin conditions.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it beneficial in wound healing applications.

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

This table illustrates the effectiveness of this compound against various microbial strains, indicating its potential use in formulations aimed at preventing infections in wounds.

Skin Care Products

This compound is increasingly incorporated into cosmetic formulations due to its soothing and healing properties. It is particularly effective in products designed for sensitive skin.

Case Study:

A comparative study evaluated the effects of a this compound-infused cream versus a standard moisturizer on skin hydration and irritation levels in participants with sensitive skin. Results showed that the this compound cream significantly improved skin hydration and reduced irritation scores after four weeks of use.

Anti-Aging Formulations

The antioxidant properties of this compound contribute to its application in anti-aging products. By combating oxidative stress, it helps maintain skin elasticity and reduce the appearance of fine lines.

Data Table: Effects on Skin Elasticity

| Product Type | Elasticity Improvement (%) |

|---|---|

| This compound Cream | 25% |

| Control Moisturizer | 10% |

This data demonstrates the superior performance of this compound formulations in enhancing skin elasticity compared to standard products.

Wound Healing Applications

This compound has been shown to accelerate wound healing processes through its anti-inflammatory and antimicrobial properties.

Case Study:

In an animal model study, wounds treated with this compound showed faster closure rates compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis in treated wounds, indicating enhanced healing capabilities.

作用機序

The mechanism of action of calenduladiol involves its interaction with various molecular targets and pathways. For instance, 30-oxo-calenduladiol acts as a CCR5 antagonist, inhibiting the entry of HIV-1 into cells by blocking the CCR5 receptor . This compound also exhibits anti-inflammatory and antimicrobial activities by modulating signaling pathways and inhibiting the growth of pathogens .

類似化合物との比較

Betulin: Another lupane-type triterpene with similar anti-inflammatory and anticancer properties.

Lupeol: Known for its anti-inflammatory and antioxidant activities.

Betulinic Acid: Exhibits anticancer and antiviral properties.

Uniqueness of Calenduladiol: this compound stands out due to its dual hydroxyl groups at positions 3 and 16, which contribute to its unique bioactivity profile . Its ability to act as a CCR5 antagonist and its diverse range of biological activities make it a valuable compound for research and therapeutic applications .

生物活性

Calenduladiol, a triterpenoid compound derived from various plants, particularly from the Calendula officinalis species, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Derivatives

This compound is characterized by its triterpenoid structure, which is known for various pharmacological effects. Recent studies have synthesized several derivatives of this compound, such as 30-oxo-calenduladiol and 30-hydroxy-calenduladiol, to explore their biological activities further. These derivatives exhibited varying degrees of acetylcholinesterase (AChE) inhibition, with 30-oxo-calenduladiol showing a 43% inhibition at a concentration of 0.2 mM, indicating potential for neuroprotective applications .

Anti-inflammatory Activity

Research has consistently demonstrated the anti-inflammatory properties of this compound and its parent compound, calendula extract. A study highlighted that calendula oil significantly reduced nitrite production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a dose-dependent anti-inflammatory effect . The results showed a 50% reduction in nitrite generation at a concentration of 147 µL/mL of calendula oil .

Furthermore, a randomized controlled trial involving patients with diabetic ulcers reported that topical application of calendula extract led to significant reductions in ulcer size and pain . The mechanisms behind these effects include the modulation of pro-inflammatory cytokines such as TNF-α and the enhancement of wound healing through improved angiogenesis and collagen deposition .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Extracts from Calendula officinalis have shown effectiveness against various clinical pathogens. For instance, methanol and ethanol extracts demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The hydroglycolic extract was particularly effective in promoting wound healing by reducing microbial load in infected wounds .

Anticancer Potential

The anticancer properties of this compound are emerging as an area of interest. Studies suggest that calendula extracts can induce apoptosis in cancer cells and inhibit proliferation. In one study involving breast cancer patients undergoing radiotherapy, the use of calendula cream significantly reduced radiation-induced dermatitis without severe side effects . This suggests that this compound may play a role in enhancing the quality of life for cancer patients by mitigating treatment-related skin toxicity.

Case Studies and Clinical Trials

Several clinical trials have substantiated the therapeutic potential of this compound:

- Wound Healing in Diabetic Patients : A prospective randomized controlled trial involving 32 patients with diabetic ulcers showed that daily applications of calendula oil resulted in significant improvements in ulcer healing compared to controls .

- Radiation Dermatitis : In a study with 59 cancer patients, calendula cream used prophylactically during radiotherapy resulted in lower instances of severe skin toxicity, emphasizing its protective role during cancer treatments .

- Acute Wound Treatment : A controlled trial analyzing acute wounds treated with standardized calendula extract showed promising results in terms of healing speed and reduction in wound size compared to mineral oil treatment .

特性

CAS番号 |

10070-48-1 |

|---|---|

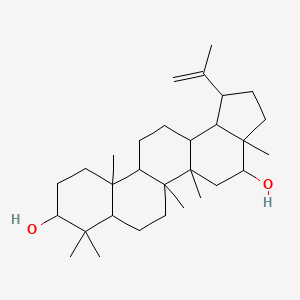

分子式 |

C30H50O2 |

分子量 |

442.7 g/mol |

IUPAC名 |

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1 |

InChIキー |

AJBZENLMTKDAEK-SKESNUHASA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |

異性体SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)C |

正規SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |

外観 |

Solid powder |

Key on ui other cas no. |

10070-48-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Calenduladiol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。